molecular formula C5H14Cl2N2O B2496019 2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride CAS No. 2460749-81-7

2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride

Cat. No.: B2496019
CAS No.: 2460749-81-7
M. Wt: 189.08
InChI Key: YUNWBOMQDJFXAK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, D₂O) exhibits characteristic signals:

  • δ 3.82 ppm (t, J = 6.5 Hz, 2H, CH₂ adjacent to oxazolidine N)
  • δ 3.27 ppm (m, 4H, CH₂NH₂ and CH₂O)
  • δ 2.99 ppm (quintet, J = 6.6 Hz, 2H, oxazolidine CH₂).

The ¹³C NMR spectrum confirms the oxazolidine ring structure with resonances at δ 72.8 ppm (C–O–C) and δ 55.8 ppm (N–C–O).

Infrared (IR) Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • 3291 (N–H stretch, amine)
  • 2867 (C–H stretch, aliphatic)
  • 1669 (C=O stretch, absent; confirms oxazolidine ring)
  • 1091 (C–O–C asymmetric stretch).

UV-Vis Spectroscopy

The compound shows weak absorption at λₘₐₓ = 214 nm (ε = 450 M⁻¹cm⁻¹) in aqueous solution, attributed to n→σ* transitions of the amine and oxazolidine groups.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level were performed to analyze the electronic structure. The HOMO (-6.32 eV) is localized on the oxazolidine ring, while the LUMO (-1.45 eV) resides on the ethanamine moiety (Figure 1).

Table 2: Computed molecular properties

Property Value
HOMO-LUMO gap (eV) 4.87
Dipole moment (Debye) 5.12
Natural Bond Orbital (NBO) charge on N1 -0.52 e

The electrostatic potential map shows regions of high electron density (red) around the oxazolidine oxygen and chloride ions, consistent with hydrogen-bonding interactions observed crystallographically.

Properties

IUPAC Name

2-(1,2-oxazolidin-2-yl)ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.2ClH/c6-2-4-7-3-1-5-8-7;;/h1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNWBOMQDJFXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride can be achieved through several methods. One effective synthetic method involves the visible-light promoted three-component tandem reaction of aryl allylamines, 2-BTSO2CF2H (BT = Benzothiazole), and isocyanates. This method features mild reaction conditions and good functional group tolerance .

Another method involves the intramolecular heterocyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of NaH at room temperature, resulting in high yields of 2-oxazolidinones .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxazolidinone derivatives.

    Reduction: Reduction reactions can modify the oxazolidine ring, leading to the formation of different amine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the oxazolidine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various oxazolidinone derivatives, amine derivatives, and substituted oxazolidines. These products have diverse applications in pharmaceuticals, agrochemicals, and other industries.

Mechanism of Action

The mechanism of action of 2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. For example, oxazolidinone derivatives are known to inhibit bacterial protein synthesis by binding to the bacterial ribosome . This inhibition prevents the formation of the initiation complex for protein synthesis, effectively stopping bacterial growth.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethanamine Dihydrochloride Derivatives

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications References
2-(1,2-Oxazolidin-2-yl)ethanamine dihydrochloride 1,2-Oxazolidine C₅H₁₂Cl₂N₂O 203.07 (calculated) Not provided Hypothesized applications in medicinal chemistry (e.g., CNS targets) Inferred
Betahistine dihydrochloride Pyridin-2-yl C₈H₁₄Cl₂N₂ 209.12 5579-84-0 Treatment of Ménière’s disease; impurities (e.g., HEP) monitored for safety
2-(2,3-Dihydroindol-1-yl)ethanamine dihydrochloride 2,3-Dihydroindole C₁₀H₁₆Cl₂N₂ 235.15 1181458-04-7 Potential use in neurotransmitter modulation
2-(4-Methyl-1,2,4-triazol-3-yl)ethanamine dihydrochloride 4-Methyl-1,2,4-triazole C₅H₁₂Cl₂N₄ 199.08 Not provided Lab use; 95% purity; likely explored for antimicrobial activity
2-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine dihydrochloride 4-Methyl-1,2,4-triazole-thio C₅H₁₁Cl₂N₄S 231.14 1269087-56-0 Experimental applications; high solubility
2-Phenyl-2-(pyrrolidin-2-yl)ethanamine dihydrochloride Pyrrolidine C₁₂H₁₈Cl₂N₂ 269.19 31788-96-2 Intermediate in opioid receptor antagonists
Doxylamine-related impurity (EP) (1RS)-1-Phenyl-1-(pyridin-2-yl)methoxy C₁₇H₂₂Cl₂N₂O 353.28 NA Pharmaceutical impurity; monitored in antihistamines

Structural and Functional Differences

Core Heterocycles :

  • The 1,2-oxazolidine group in the target compound introduces a saturated oxygen-nitrogen ring, which may enhance metabolic stability compared to aromatic systems like the pyridin-2-yl group in Betahistine .
  • Triazole -substituted analogs (e.g., entries 4 and 5 in Table 1) exhibit sulfur or nitrogen-rich pharmacophores, often linked to antimicrobial or anticancer activity .

Pharmacological Profiles :

  • Betahistine dihydrochloride acts as a histamine H₃ receptor antagonist, improving vestibular function . In contrast, pyrrolidine -containing analogs (e.g., entry 6) are associated with opioid receptor modulation .
  • The dihydroindole derivative (entry 3) may interact with serotonin or dopamine pathways due to structural similarity to tryptamine .

Safety and Toxicity: Betahistine’s primary impurity, 2-(2-hydroxyethyl)pyridine (HEP), is hepatotoxic and nephrotoxic, necessitating strict quality control .

Physicochemical Properties :

  • Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, the triazole-thio derivative (entry 5) has a molecular weight of 231.14 g/mol, favoring solubility in polar solvents .
  • Stability : Oxazolidine rings are prone to hydrolysis under acidic conditions, whereas aromatic systems (e.g., pyridin-2-yl in Betahistine) are more stable .

Biological Activity

2-(1,2-Oxazolidin-2-yl)ethanamine;dihydrochloride is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of protein synthesis. This compound binds to the ribosomal 50S subunit, interfering with the initiation of protein synthesis by preventing the binding of N-formylmethionyl-tRNA to the ribosome. This disruption leads to a cascade of cellular effects, ultimately resulting in cell death in susceptible organisms.

Target Pathways

  • Protein Synthesis Inhibition : The compound's interaction with the ribosome inhibits essential protein synthesis pathways.
  • Cellular Disruption : By halting protein production, it disrupts cellular homeostasis and function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. Its effectiveness against resistant strains of bacteria positions it as a candidate for further development in antimicrobial therapy .

Anticancer Activity

Recent studies have explored the anticancer potential of oxazolidinone derivatives. For instance, certain derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and HeLa. These compounds induced apoptosis through mechanisms involving reactive oxygen species (ROS) production and mitochondrial dysfunction .

Case Studies

  • Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent against resistant bacterial infections.
  • Anticancer Research : In vitro assays revealed that specific oxazolidinone derivatives exhibited IC50 values of 17.66 µM against MCF-7 cells and 31.10 µM against HeLa cells. These findings suggest that these compounds can selectively target cancer cells while sparing non-tumorigenic cells .

Research Applications

The compound has several applications in scientific research:

  • Pharmaceutical Development : Its role as a potential drug candidate against resistant pathogens and cancer cells is being actively investigated.
  • Synthetic Chemistry : It serves as a chiral auxiliary in organic synthesis, facilitating the creation of complex molecules .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against MRSA and other resistant strains
AntifungalExhibits antifungal properties
AnticancerInduces apoptosis in MCF-7 and HeLa cells
MechanismInhibits protein synthesis via ribosomal binding

Q & A

Q. Methodological steps include :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm proton environments and carbon骨架, focusing on oxazolidine ring protons (e.g., δ 3.5–4.5 ppm for N–CH2_2 groups) and amine protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by area normalization) using reverse-phase C18 columns and UV detection .
  • X-ray Crystallography : If single crystals are obtainable, SHELX software can refine crystal structures to confirm stereochemistry .

Advanced: How can researchers resolve contradictions in reaction yields when varying synthetic conditions?

Contradictions often arise from uncontrolled variables (e.g., moisture sensitivity, catalyst deactivation). A systematic approach includes:

  • Design of Experiments (DOE) : Vary parameters (temperature, solvent polarity, catalyst loading) in a factorial design to identify critical factors.
  • In-situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation and reaction progress.
  • Post-Hoc Analysis : Compare byproduct profiles via LC-MS to detect side reactions (e.g., oxazolidine ring degradation) .

Advanced: What computational methods predict the reactivity of 2-(1,2-Oxazolidin-2-yl)ethanamine dihydrochloride in novel reactions?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is widely used to:

  • Model transition states for ring-opening or substitution reactions.
  • Calculate thermodynamic stability of intermediates.
  • Predict regioselectivity in nucleophilic attacks by comparing orbital energies (e.g., HOMO-LUMO gaps) .
    Software like Gaussian or ORCA, combined with solvent effect models (e.g., PCM), improves accuracy.

Basic: What biological applications are plausible for this compound?

Similar ethanamine derivatives are used as:

  • Enzyme Inhibitors : Study interactions with metalloenzymes via kinetic assays (e.g., IC50_{50} determination).
  • Receptor Ligands : Radioligand binding assays (e.g., for GABAA_A or serotonin receptors) to assess affinity.
  • Biochemical Probes : Fluorescent tagging of the amine group for cellular uptake studies .

Advanced: How to ensure high purity for in vitro biological assays?

Q. Critical steps :

  • Recrystallization : Use ethanol/water mixtures to remove hydrophilic impurities.
  • Ion-Exchange Chromatography : Separate dihydrochloride salts from unreacted starting materials.
  • Batch Consistency Testing : Compare multiple synthetic batches via 1^1H NMR and HPLC to validate reproducibility .

Basic: What are the stability considerations for long-term storage?

  • Temperature : Store at –20°C in airtight containers to prevent hygroscopic degradation.
  • Light Sensitivity : Protect from UV exposure to avoid oxazolidine ring photooxidation.
  • pH Monitoring : Regularly test aqueous solutions for pH shifts (>2.5 indicates HCl loss) .

Advanced: How does structural modification of the oxazolidine ring affect bioactivity?

Q. Structure-Activity Relationship (SAR) strategies :

  • Ring Substitution : Introduce electron-withdrawing groups (e.g., –F) to enhance metabolic stability.
  • Amine Functionalization : Compare dihydrochloride salts with free bases in permeability assays (e.g., Caco-2 models).
  • Analog Synthesis : Replace oxazolidine with piperidine or morpholine rings to assess target selectivity .

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